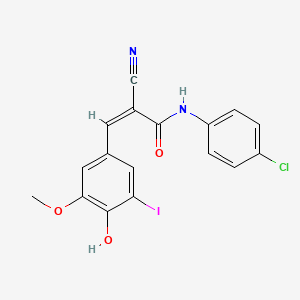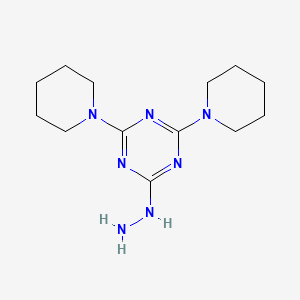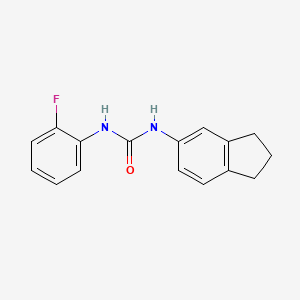
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide, also known as CIAM or TCS-21311, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves its ability to inhibit the activity of specific enzymes and receptors in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and the arrest of cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide induces apoptosis and inhibits cell cycle progression. In inflammation, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide inhibits the aggregation of amyloid beta peptides. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide. One direction is the development of more potent analogs of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide for use in cancer treatment. Another direction is the investigation of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide's potential therapeutic effects in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The resulting product is then subjected to a condensation reaction with acryloyl chloride to yield N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines, which can reduce the severity of inflammatory diseases. Additionally, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O3/c1-24-15-8-10(7-14(19)16(15)22)6-11(9-20)17(23)21-13-4-2-12(18)3-5-13/h2-8,22H,1H3,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDJNBKFORFENI-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)
![2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)
![N-allyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B4934589.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)